2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride
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Overview
Description
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride is a complex organic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the esterification of pyridine-4-carboxylic acid with thiophene-2-ylacetic acid under acidic conditions. This is followed by the hydrolysis of the ester to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine and thiophene compounds.
Scientific Research Applications
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and thiophene rings. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride
- 2-(Pyridine-4-carbonyloxy)-2-furan-2-ylacetic acid;hydrochloride
- 2-(Pyridine-4-carbonyloxy)-2-thiophen-3-ylacetic acid;hydrochloride
Uniqueness
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
55435-31-9 |
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Molecular Formula |
C12H10ClNO4S |
Molecular Weight |
299.73 g/mol |
IUPAC Name |
2-(pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C12H9NO4S.ClH/c14-11(15)10(9-2-1-7-18-9)17-12(16)8-3-5-13-6-4-8;/h1-7,10H,(H,14,15);1H |
InChI Key |
AQQJSRNMQSRCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)OC(=O)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
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